(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735132
InChI: InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester

CAS No.:

Cat. No.: VC15735132

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester -

Specification

Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate
Standard InChI InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3
Standard InChI Key QVQSATXZYLVOAD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is defined by the IUPAC name ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate, reflecting its ethyl ester group and substituted phenoxy core . The compound’s structural identity is further confirmed through spectroscopic and chromatographic data, including its canonical SMILES representation CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C and standard InChIKey QVQSATXZYLVOAD-UHFFFAOYSA-N.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H20O3\text{C}_{14}\text{H}_{20}\text{O}_{3}
Molecular Weight236.31 g/mol
IUPAC NameEthyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate
CAS NumberNot publicly disclosed
PubChem CID43395144

Stereochemical Considerations

While the compound lacks chiral centers, its isopropyl and methyl substituents at the 2- and 5-positions of the phenoxy ring induce steric effects that influence reactivity and intermolecular interactions. Computational models suggest a planar configuration for the phenoxy-acetate moiety, with the ethyl ester group adopting a staggered conformation to minimize steric strain.

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Phenolic Alkylation: Reaction of 5-isopropyl-2-methylphenol with chloroacetic acid derivatives in the presence of a base (e.g., NaOH\text{NaOH}) to form the phenoxyacetic acid intermediate.

  • Esterification: Treatment of the acid with ethanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) via Fischer esterification.

The process requires reflux conditions (80–100°C) for 6–12 hours, yielding the ester in 60–75% purity before chromatographic purification.

Table 2: Optimal Reaction Conditions

ParameterValue
CatalystSulfuric acid (5–10 mol%)
Temperature80–100°C
SolventAnhydrous ethanol
Reaction Time6–12 hours

Mechanistic Insights

The esterification proceeds through a nucleophilic acyl substitution mechanism. Protonation of the carboxylic acid enhances electrophilicity, enabling ethanol to attack the carbonyl carbon. Subsequent dehydration forms the ethyl ester. Side reactions, such as di-ester formation or phenol oxidation, are mitigated by controlled stoichiometry and inert atmospheres.

Physicochemical Characteristics

Stability and Solubility

The compound exhibits high thermal stability up to 200°C, with decomposition products including carbon oxides and residual phenolic compounds . It is sparingly soluble in water (<0.1 g/L at 25°C) but miscible with polar aprotic solvents (e.g., DMSO, acetone) .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1745 cm1^{-1} (ester C=O stretch) and 1240 cm1^{-1} (C-O-C asymmetric stretch).

  • NMR (1^1H): Key signals include δ 1.25 ppm (triplet, ethyl CH3_3), δ 4.15 ppm (quartet, ethyl CH2_2), and δ 6.70–7.10 ppm (aromatic protons) .

Exposure RouteResponse Protocol
InhalationMove to fresh air; monitor for respiratory distress .
Skin ContactRemove contaminated clothing; rinse with water .
Eye ContactImmediate irrigation; seek medical attention if irritation persists .

Comparison with Related Phenoxyacetic Acid Derivatives

Structural Analog: 2-(2-Isopropyl-5-methylphenoxy)acetic Acid

The free acid form (PubChem CID 220116) shares the phenolic core but lacks the ethyl ester group . This difference reduces lipophilicity (logP 2.1 vs. 3.4 for the ester), impacting membrane permeability and bioactivity .

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